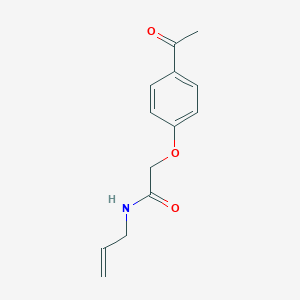

2-(4-acetylphenoxy)-N-allylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylphenoxy)-N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-8-14-13(16)9-17-12-6-4-11(5-7-12)10(2)15/h3-7H,1,8-9H2,2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOPDBVYXFLZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structural Elucidation of 2 4 Acetylphenoxy N Allylacetamide Derivatives

Principles of Structure-Activity Relationship Analysis in Novel Chemical Compounds

The fundamental principle of SAR is that the biological activity of a molecule is intrinsically linked to its chemical structure. researchgate.netnih.gov By systematically altering the molecular architecture of a lead compound, such as 2-(4-acetylphenoxy)-N-allylacetamide, and assessing the corresponding changes in biological effect, researchers can deduce which functional groups and structural features are crucial for its activity. researchgate.net This iterative process of synthesis and biological testing allows for the identification of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity.

Key aspects considered in SAR studies include the influence of steric, electronic, and hydrophobic properties of different substituents. Even minor modifications, such as the addition or removal of a functional group, can significantly impact a compound's interaction with its biological target, thereby altering its efficacy, selectivity, and pharmacokinetic profile. nih.gov

Rational Design of Analogues for Systematic SAR Profiling

The systematic profiling of 2-(4-acetylphenoxy)-N-allylacetamide's SAR involves the rational design and synthesis of a library of analogues. These analogues are created by modifying specific regions of the parent molecule: the N-allyl moiety, the acetylphenoxy ring system, and the acetamide (B32628) linker.

The N-allyl group of 2-(4-acetylphenoxy)-N-allylacetamide is a key site for modification to explore its contribution to the molecule's activity. The double bond in the allyl group presents a site for potential metabolic reactions and interactions with biological targets. researchgate.net Modifications can include saturation of the double bond to a propyl group, introduction of substituents on the allyl chain, or replacement with other small unsaturated or cyclic moieties.

For instance, replacing the allyl group with other functionalities can modulate lipophilicity and hydrogen bonding capacity, which in turn can affect cell permeability and target binding affinity. SAR studies on related N-substituted thiazole derivatives have shown that variations in the N-substituent can significantly influence antimicrobial activity. nih.gov A hypothetical SAR exploration of the N-allyl group in 2-(4-acetylphenoxy)-N-allylacetamide is presented in Table 1.

| Compound | Modification | Rationale | Hypothetical Relative Activity (%) |

|---|---|---|---|

| Parent | N-allyl | Reference compound | 100 |

| Analogue 1a | N-propyl | Investigate the role of the double bond | 80 |

| Analogue 1b | N-propargyl | Introduce a triple bond for altered electronics and geometry | 110 |

| Analogue 1c | N-cyclopropylmethyl | Introduce steric bulk and rigidity | 95 |

| Analogue 1d | N-methyl | Reduce size and lipophilicity | 60 |

The acetylphenoxy ring is another critical component for SAR studies. The position and nature of substituents on this aromatic ring can profoundly influence the electronic properties, conformation, and binding interactions of the molecule. Modifications can include altering the position of the acetyl group or introducing additional substituents such as halogens, alkyl, or alkoxy groups.

| Compound | Modification | Rationale | Hypothetical Relative Activity (%) |

|---|---|---|---|

| Parent | 4-acetyl | Reference compound | 100 |

| Analogue 2a | 3-acetyl | Investigate positional isomerism | 75 |

| Analogue 2b | 2-acetyl | Investigate positional isomerism | 50 |

| Analogue 2c | 4-acetyl-2-chloro | Introduce an electron-withdrawing group | 120 |

| Analogue 2d | 4-acetyl-2-methoxy | Introduce an electron-donating group | 90 |

Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit a similar biological response. nih.gov For the acetamide linker, potential bioisosteric replacements include esters, reverse amides, or five-membered heterocyclic rings like oxadiazoles or triazoles. These replacements can alter the hydrogen bond donor/acceptor pattern and the rotational freedom of the linker, thereby influencing the molecule's interaction with its target. A hypothetical exploration of bioisosteric replacements for the acetamide linker is shown in Table 3.

| Compound | Modification | Rationale | Hypothetical Relative Activity (%) |

|---|---|---|---|

| Parent | Acetamide | Reference compound | 100 |

| Analogue 3a | Ester | Remove hydrogen bond donor | 40 |

| Analogue 3b | Reverse Amide | Alter hydrogen bonding vectors | 85 |

| Analogue 3c | 1,3,4-Oxadiazole | Introduce a rigid, metabolically stable linker | 115 |

| Analogue 3d | Thioamide | Alter hydrogen bonding and electronic properties | 95 |

Computational Approaches to SAR Model Development

Computational methods are invaluable tools in modern drug discovery for expediting the SAR process. These in silico techniques can predict the biological activity of novel compounds, prioritize synthetic efforts, and provide insights into the molecular basis of activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating molecular descriptors (numerical representations of chemical properties) with observed activity, a predictive model can be generated.

For a series of 2-(4-acetylphenoxy)-N-allylacetamide derivatives, a QSAR model could be developed using a set of synthesized analogues with experimentally determined biological activities. The process involves calculating a wide range of molecular descriptors for each analogue, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices).

Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are then employed to build the QSAR model. A study on substituted 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors successfully used MLR to develop a statistically significant 2D-QSAR model with high correlation and predictive ability. The descriptors in their model included an electrotopological state index (SssNHE-index), the logarithm of the partition coefficient (slogp), and atom-type E-state indices (T_O_N_1 and T_2_Cl_1).

A hypothetical QSAR equation for a series of 2-(4-acetylphenoxy)-N-allylacetamide derivatives might take the form:

Biological Activity = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ... + cₙ(Descriptor n)*

Where 'c' represents the coefficients determined by the regression analysis. Such a model, once validated, can be used to predict the activity of unsynthesized derivatives, thereby guiding the design of more potent compounds.

Fragment-Based and Scaffold-Based SAR Analysis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govastx.com This approach begins with the screening of low-molecular-weight fragments that bind to a biological target with low affinity. nih.govnih.govfrontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. nih.govfrontiersin.org In the context of 2-(4-acetylphenoxy)-N-allylacetamide, a fragment-based approach would involve dissecting the molecule into its constituent chemical motifs and assessing their individual contributions to biological activity.

The core scaffold of 2-(4-acetylphenoxy)-N-allylacetamide can be considered as a phenoxyacetamide moiety. A systematic SAR analysis would involve the synthesis and evaluation of a library of analogs where each part of the molecule is systematically varied. For instance, the acetyl group on the phenoxy ring, the allyl group on the acetamide nitrogen, and the positions of substituents on the aromatic ring would be modified.

Fragment Contribution Analysis:

| Fragment of 2-(4-acetylphenoxy)-N-allylacetamide | Potential Role in Biological Activity |

| 4-acetylphenoxy group | This fragment, with its ketone functionality, could act as a hydrogen bond acceptor, potentially interacting with specific residues in a target's binding site. The aromatic ring itself may engage in hydrophobic or pi-stacking interactions. |

| Acetamide linker | The amide bond is a common feature in many drugs and can participate in hydrogen bonding as both a donor and an acceptor. The length and flexibility of this linker can be crucial for optimal positioning of the terminal groups within a binding pocket. |

| N-allyl group | The allyl group introduces a degree of conformational constraint and a potential site for metabolic modification. Its hydrophobicity may also contribute to binding affinity. |

Scaffold-based SAR analysis , a related approach, focuses on maintaining the core molecular framework while exploring different substituent decorations. nih.gov In the case of the phenoxyacetamide scaffold, researchers might investigate a variety of substitutions on the phenyl ring to probe the electronic and steric requirements for activity. Similarly, replacement of the N-allyl group with other alkyl, aryl, or heterocyclic moieties would provide insights into the SAR of this region of the molecule. This methodology allows for the systematic exploration of the chemical space around a validated scaffold to optimize biological activity and other pharmaceutically relevant properties. researchgate.net

Machine Learning and Deep Learning Algorithms in SAR Prediction

In recent years, machine learning (ML) and deep learning (DL) have revolutionized many areas of science, including drug discovery. researchgate.netiapchem.org These computational tools are increasingly being used to build predictive quantitative structure-activity relationship (QSAR) models. springernature.comfigshare.comyoutube.com QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. nih.gov

For a series of 2-(4-acetylphenoxy)-N-allylacetamide derivatives, a typical ML-based QSAR workflow would involve:

Data Collection: A dataset of 2-(4-acetylphenoxy)-N-allylacetamide analogs with their corresponding measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, encoding various aspects of the chemical structure (e.g., physicochemical properties, topological indices, 2D and 3D structural features), would be calculated for each molecule.

Model Training: Various ML algorithms, such as Random Forest, Support Vector Machines, or Gradient Boosting, would be trained on the dataset to learn the relationship between the descriptors and the biological activity. nih.gov

Model Validation: The predictive performance of the trained models would be rigorously assessed using techniques like cross-validation and by predicting the activity of an external test set of compounds not used during model training.

Hypothetical QSAR Model Performance for Phenoxyacetamide Derivatives:

| Machine Learning Model | Training Set R² | Cross-Validation Q² | Test Set R² |

| Multiple Linear Regression | 0.65 | 0.58 | 0.62 |

| Random Forest | 0.92 | 0.75 | 0.78 |

| Support Vector Machine | 0.88 | 0.71 | 0.74 |

| Gradient Boosting | 0.95 | 0.78 | 0.81 |

Deep learning, a subset of machine learning, utilizes deep neural networks with multiple hidden layers to learn complex, non-linear relationships in the data. springernature.commedium.com For SAR prediction of 2-(4-acetylphenoxy)-N-allylacetamide derivatives, deep learning models could potentially capture more intricate patterns in the structure-activity data, leading to more accurate predictions, especially for large and diverse datasets. researchgate.net These models can learn feature representations directly from the molecular structure, bypassing the need for manual descriptor calculation. youtube.com

Identification and Analysis of Pharmacophoric Features and Structural Alerts

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. ijpsonline.comnih.govnih.gov Pharmacophore modeling is a crucial tool in drug design for identifying novel active compounds through virtual screening and for understanding the key interactions between a ligand and its target. researchgate.net

For a series of active 2-(4-acetylphenoxy)-N-allylacetamide derivatives, a pharmacophore model could be generated based on the common chemical features of the most potent compounds. A hypothetical pharmacophore for this series might include:

A hydrogen bond acceptor feature corresponding to the oxygen of the acetyl group.

An aromatic ring feature representing the phenoxy group.

A hydrogen bond donor feature from the amide N-H.

A hydrogen bond acceptor feature from the amide carbonyl oxygen.

A hydrophobic feature associated with the N-allyl group.

Potential Pharmacophoric Features of 2-(4-acetylphenoxy)-N-allylacetamide:

| Feature | Type | Potential Interaction |

| F1 | Hydrogen Bond Acceptor | Interaction with a hydrogen bond donor residue in the target's active site. |

| F2 | Aromatic Ring | Pi-stacking or hydrophobic interactions. |

| F3 | Hydrogen Bond Donor | Interaction with a hydrogen bond acceptor residue. |

| F4 | Hydrogen Bond Acceptor | Interaction with a hydrogen bond donor residue. |

| F5 | Hydrophobic | Interaction with a hydrophobic pocket in the active site. |

Structural alerts are chemical substructures that are known to be associated with potential toxicity, such as metabolic activation to reactive species. nih.govnih.govresearchgate.netwustl.edu The identification of structural alerts is a critical step in the early stages of drug discovery to mitigate the risk of developing compounds with undesirable safety profiles. acs.org

In the structure of 2-(4-acetylphenoxy)-N-allylacetamide, the phenoxy group is a potential structural alert. nih.gov Phenols can undergo metabolic oxidation to form reactive quinone-type metabolites. nih.gov While the presence of a structural alert does not automatically disqualify a compound, it necessitates further investigation into its metabolic fate and potential for bioactivation. researchgate.net Computational tools and in vitro metabolic studies can be employed to assess the likelihood of the formation of reactive metabolites from 2-(4-acetylphenoxy)-N-allylacetamide and its derivatives. wustl.edu

Advanced Computational Chemistry and Molecular Modeling of 2 4 Acetylphenoxy N Allylacetamide

Conformational Analysis and Energy Landscape Exploration

No studies detailing the rotational barriers, potential energy surfaces, or stable conformers of 2-(4-acetylphenoxy)-N-allylacetamide were found.

Molecular Docking Simulations for Putative Target Interactions

There is no published research identifying potential macromolecular binding sites for this compound or analyzing its ligand-receptor interaction energies and geometries.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

No molecular dynamics simulations have been published that characterize the conformational flexibility of 2-(4-acetylphenoxy)-N-allylacetamide in aqueous or lipid environments, nor are there estimations of its binding affinities through enhanced sampling methods.

Until research specifically focusing on the computational chemistry of 2-(4-acetylphenoxy)-N-allylacetamide is conducted and published, a detailed article on this subject cannot be accurately generated.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels, which are crucial determinants of a molecule's stability and reactivity. For 2-(4-acetylphenoxy)-N-allylacetamide, such calculations can predict its behavior in chemical reactions and its potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity and its ability to participate in chemical reactions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For 2-(4-acetylphenoxy)-N-allylacetamide, the HOMO is likely to be localized on the electron-rich phenoxy and acetamide (B32628) moieties, while the LUMO may be distributed over the acetyl group and the aromatic ring. The precise energy values and distributions would be determined by solving the Schrödinger equation for the molecule, typically using Density Functional Theory (DFT) with a suitable basis set.

Table 1: Conceptual Frontier Molecular Orbital Parameters for 2-(4-acetylphenoxy)-N-allylacetamide

| Parameter | Description | Conceptual Implication for 2-(4-acetylphenoxy)-N-allylacetamide |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher value would suggest a stronger electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower value would indicate a greater propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A larger gap would imply higher kinetic stability and lower chemical reactivity. |

Electrostatic Potential Surface (ESP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The ESP map uses a color spectrum to represent different potential values, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue representing regions of positive electrostatic potential (electron-poor areas). Green and yellow represent intermediate potential values.

For 2-(4-acetylphenoxy)-N-allylacetamide, an ESP map would reveal the electrophilic and nucleophilic sites. The oxygen atoms of the acetyl and acetamide groups are expected to be regions of high electron density (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the N-H group and the aromatic ring are likely to be electron-deficient (blue), rendering them potential sites for nucleophilic interaction. This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets like proteins or enzymes.

In Silico ADME/Tox Prediction Methodologies (Focus on methodologies, not specific compound data)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction methodologies are computational tools used in the early stages of drug discovery and chemical safety assessment to estimate the pharmacokinetic and toxicity profiles of compounds. nih.gov These methods rely on computational algorithms and statistical models to predict the properties of a molecule based on its structure. nih.govnih.gov

The prediction of ADME properties is crucial for evaluating the potential of a compound to be developed into a drug. researchgate.net Various computational methodologies are employed for this purpose:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific property. researchgate.net For ADME prediction, QSAR models are developed using large datasets of compounds with experimentally determined ADME properties. These models can then be used to predict the properties of new, untested compounds like 2-(4-acetylphenoxy)-N-allylacetamide.

Physicochemical Property-Based Models: Many ADME properties are influenced by fundamental physicochemical characteristics such as lipophilicity (logP), solubility, and ionization constant (pKa). cambridge.org Computational models can accurately predict these properties based on the molecular structure, which in turn are used to estimate ADME behavior. cambridge.org For instance, Lipinski's Rule of Five is a well-known guideline based on physicochemical properties to predict oral bioavailability. tandfonline.comnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical models that simulate the ADME processes of a compound in the body. nih.govresearchgate.net These models incorporate physiological parameters of the organism and the physicochemical properties of the compound to provide a more holistic prediction of its pharmacokinetic profile. nih.gov

Table 2: Methodologies for In Silico ADME Prediction

| ADME Property | Prediction Methodologies |

| Absorption | QSAR models based on Caco-2 permeability, human intestinal absorption (HIA) data; Physicochemical property analysis (e.g., logP, polar surface area). |

| Distribution | Models predicting plasma protein binding, blood-brain barrier penetration based on molecular descriptors and QSAR. |

| Metabolism | Prediction of metabolic stability using models of cytochrome P450 (CYP) enzyme inhibition and substrate specificity; Identification of potential metabolites. |

| Excretion | QSAR models for predicting renal clearance and interaction with transporters involved in excretion. |

Understanding how a small molecule interacts with biological macromolecules, such as proteins, is fundamental to assessing its potential therapeutic effects and toxicity. Computational methods play a significant role in predicting these interactions.

Molecular Docking: This is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comnih.gov In the context of drug discovery, molecular docking is used to predict how a small molecule like 2-(4-acetylphenoxy)-N-allylacetamide might bind to the active site of a target protein. The scoring functions used in docking algorithms estimate the binding affinity, providing a rank-ordering of potential binders.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on a set of known active molecules or from the structure of the target's active site. These models can then be used to screen large compound libraries to identify new molecules that are likely to bind to the same target.

Machine Learning and Artificial Intelligence: More recently, machine learning and AI-based approaches are being increasingly used to predict biological interactions. oup.combiorxiv.org These methods can learn complex patterns from large datasets of known protein-ligand interactions and then use this knowledge to predict the interactions of new compounds. oup.combiorxiv.org Graph neural networks, for example, can effectively represent the three-dimensional structure of both the protein and the ligand to predict their binding affinity. biorxiv.org

Insufficient Data Available to Generate a Focused Article on the Biological Activities of 2-(4-acetylphenoxy)-N-allylacetamide

A thorough investigation of scientific literature and databases has revealed a significant lack of specific research data on the biological activities of the chemical compound 2-(4-acetylphenoxy)-N-allylacetamide. Consequently, it is not possible to provide a detailed and scientifically accurate article based on the requested outline focusing on its antimicrobial potential, enzyme modulatory activities, and receptor binding assays.

While broader searches on related acetamide and phenoxyacetamide structures indicate that such compounds are of interest in medicinal chemistry for their potential biological activities, including antimicrobial and enzyme-inhibiting properties, no studies were identified that specifically investigate 2-(4-acetylphenoxy)-N-allylacetamide. Scientific articles often explore derivatives of a core chemical structure, and it is possible that this specific compound has not yet been synthesized or biologically evaluated, or the research has not been published in accessible databases.

The requested article structure, which includes detailed subsections on in vitro evaluation against bacterial and fungal pathogens, screening against hydrolase and transferase enzymes, and receptor binding and functional assays, necessitates specific experimental data that is not currently available in the public domain for 2-(4-acetylphenoxy)-N-allylacetamide. To maintain scientific accuracy and avoid speculation, the generation of the requested article cannot be fulfilled at this time. Further primary research would be required to elucidate the potential biological activities of this particular compound.

Investigation of Potential Biological Activities of 2 4 Acetylphenoxy N Allylacetamide

Receptor Binding and Functional Assays for Receptor Targets

Ligand-Binding Assays for Specific Receptor Classes

Ligand-binding assays are crucial in determining the affinity of a compound for a specific receptor. While no direct binding data for 2-(4-acetylphenoxy)-N-allylacetamide is currently available, studies on structurally similar acetamide (B32628) derivatives suggest potential interactions with various receptors.

For instance, a series of novel N,N-disubstituted pyrazolopyrimidine acetamides were synthesized and evaluated for their binding affinity to the 18 kDa translocator protein (TSPO), a target associated with neuroinflammation. mdpi.com The results, expressed as Ki values (inhibition constant), indicated a high affinity for this receptor, with some derivatives exhibiting picomolar to nanomolar binding. mdpi.com The study highlighted that modifications to the N,N-dialkyl substituents on the acetamide group influenced the binding affinity, suggesting that the N-allyl group in 2-(4-acetylphenoxy)-N-allylacetamide could play a significant role in receptor binding. mdpi.com

Table 1: Binding Affinities (Ki) of Selected N,N-Disubstituted Pyrazolopyrimidine Acetamide Derivatives for the Translocator Protein (TSPO)

| Compound | Ki (nM) |

|---|---|

| GMA 7 | 17.10 |

| GMA 9 | 13.27 |

| GMA 10 | 0.18 |

| GMA 11 | 0.19 |

| GMA 12 | 25.37 |

| GMA 13 | 0.90 |

| GMA 15 | 0.06 |

| DPA-714 (Reference) | 3.66 |

| PK11195 (Reference) | 1.34 |

Data sourced from a study on novel TSPO ligands. mdpi.com

The data suggests that acetamide derivatives can be potent ligands for specific receptors, and the affinity is sensitive to the nature of the substituents. This underscores the potential for 2-(4-acetylphenoxy)-N-allylacetamide to exhibit specific receptor binding, which would require experimental verification.

Cell-Based Functional Assays to Determine Agonist/Antagonist Activity

Cell-based functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker). Research on related acetamide derivatives has demonstrated such activities.

A study focused on the discovery of N-substituted acetamide derivatives as antagonists for the P2Y14 receptor (P2Y14R), which is implicated in inflammatory diseases. nih.gov The most potent compound identified, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, exhibited a half-maximal inhibitory concentration (IC50) of 0.6 nM, indicating strong antagonistic activity. nih.gov This compound was shown to inhibit the inflammatory response in both in vitro and in vivo models. nih.gov

These findings suggest that the phenoxyacetamide scaffold, present in 2-(4-acetylphenoxy)-N-allylacetamide, can be a key structural feature for achieving potent receptor antagonism. The specific nature of the substitution on the phenoxy and acetamide moieties would determine the target receptor and the resulting agonist or antagonist activity.

Evaluation of Antioxidant Properties

The potential for a compound to counteract oxidative stress is a significant area of investigation. Phenoxyacetamide derivatives have been noted for their antioxidant activity, suggesting that 2-(4-acetylphenoxy)-N-allylacetamide may also possess such properties. nih.gov

Free Radical Scavenging Capacity Assays

Free radical scavenging assays are commonly used to evaluate the antioxidant potential of a compound. Studies on various acetamide derivatives have demonstrated their ability to scavenge free radicals.

In one study, novel acetamide derivatives were synthesized and their antioxidant activity was evaluated. nih.gov While specific data for 2-(4-acetylphenoxy)-N-allylacetamide is not available, the general class of phenoxyacetamide compounds has been associated with antioxidant effects. nih.gov The presence of a phenolic group in the precursor molecule of many such derivatives can contribute to their radical scavenging ability.

In Vitro Cellular Antioxidant Activity Measurements

Beyond chemical assays, evaluating the antioxidant activity of a compound within a cellular environment provides more biologically relevant data. mdpi.comresearchgate.net Cell-based assays measure the ability of a compound to mitigate oxidative stress induced by a pro-oxidant in cultured cells. cellbiolabs.com

Research on novel phenoxyacetamide derivatives has demonstrated their potential as inducers of apoptosis in cancer cells, a process that can be linked to cellular redox status. nih.govnih.gov One study showed that a synthesized phenoxyacetamide derivative exhibited significant cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. nih.govmdpi.com This activity was associated with an increase in apoptotic cell death and cell cycle arrest. nih.govmdpi.com While not a direct measure of antioxidant activity, the modulation of cellular processes sensitive to oxidative stress suggests a potential role in cellular redox regulation.

Table 2: Cytotoxic Activity (IC50) of a Novel Phenoxyacetamide Derivative

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 1.43 |

| MCF-7 (Breast Cancer) | 7.43 |

Data from a study on the in vitro effects of a novel phenoxyacetamide derivative. nih.gov

These findings indicate that the phenoxyacetamide scaffold can impart significant biological activity at the cellular level, and further investigation into the specific antioxidant effects of 2-(4-acetylphenoxy)-N-allylacetamide in cellular models is warranted.

Investigation of Central Nervous System (CNS) Activities

The structural features of 2-(4-acetylphenoxy)-N-allylacetamide, particularly the acetamide moiety, are found in various CNS-active compounds.

Screening for Sedative and Hypnotic Effects in Model Systems

The potential for a compound to induce sedation or hypnosis is a key aspect of CNS activity screening. Studies on structurally related compounds provide insights into the possible sedative-hypnotic effects of 2-(4-acetylphenoxy)-N-allylacetamide.

For example, novel 2-phenoxy phenyl-1,3,4-oxadiazole derivatives, which share the phenoxy moiety, were evaluated for their sedative-hypnotic effects. nih.govnih.gov In a pentobarbital-induced loss of righting reflex model in mice, several of these compounds significantly increased the duration of sleep, indicating a hypnotic effect. nih.govnih.gov This effect was mediated through benzodiazepine receptors, as it was reversed by the antagonist flumazenil. nih.govnih.gov

Table 3: Effect of 2-phenoxy phenyl-1,3,4-oxadiazole Derivatives on Pentobarbital-Induced Sleep Duration

| Compound | Effect on Sleep Duration |

|---|---|

| Derivative with NH2 substituent | Significant Increase |

| Derivative with SH substituent | Significant Increase |

| Derivative with SCH3 substituent | Significant Increase |

Qualitative data from a study on the sedative-hypnotic effects of novel 2-phenoxy phenyl-1,3,4-oxadiazole derivatives. nih.gov

An article on the investigation of potential biological activities of 2-(4-acetylphenoxy)-N-allylacetamide cannot be generated as requested. Extensive searches for scientific literature and data regarding the assessment of neurotransmitter system modulation and antiviral activity screening for this specific chemical compound have yielded no results.

Emerging Research Perspectives and Future Directions for 2 4 Acetylphenoxy N Allylacetamide

Development of Novel Analogue Libraries for High-Throughput Screening

The development of analogue libraries is a critical step in optimizing a lead compound. For 2-(4-acetylphenoxy)-N-allylacetamide, creating a library of related structures allows for a systematic exploration of the structure-activity relationship (SAR), identifying which parts of the molecule are essential for its activity and which can be modified to improve efficacy, selectivity, or pharmacokinetic properties.

The design of these libraries can follow two main strategies: diversity-oriented synthesis or focused library design. oup.comscispace.com A diversity-oriented approach would generate a wide range of structurally varied compounds to explore new areas of chemical space. scispace.com In contrast, a focused library would be designed to make subtle modifications to the 2-(4-acetylphenoxy)-N-allylacetamide scaffold to fine-tune its activity against a known target. oup.com

Synthetic strategies for building these libraries often rely on high-throughput chemistry techniques and parallel synthesis. acs.org A common approach for phenoxyacetamide derivatives involves starting with a substituted phenol, such as p-hydroxyacetophenone, and reacting it with various N-substituted 2-chloroacetamides via a Williamson ether synthesis. uobaghdad.edu.iq To create a library, chemists can use a variety of commercially available aromatic and aliphatic amines to generate a diverse set of N-substituted chloroacetamides, which are then coupled with the phenoxy core. researchgate.net

For example, the N-allyl group could be replaced with other unsaturated alkyl chains, saturated rings, or aromatic moieties. Similarly, the acetyl group on the phenoxy ring could be replaced with other acyl groups, sulfonamides, or halogens to probe the electronic and steric requirements for activity. semanticscholar.org The resulting library of compounds can then be subjected to high-throughput screening (HTS) to rapidly assess their biological activity and identify analogues with improved profiles. nih.gov

Application of Chemoinformatics and Data Science in Compound Optimization

Chemoinformatics and data science have become integral to modern drug discovery, accelerating the optimization process by predicting the properties of virtual compounds before their synthesis. taylorfrancis.com For 2-(4-acetylphenoxy)-N-allylacetamide, these computational tools can guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary chemoinformatic technique used for this purpose. researchgate.net QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of analogues of 2-(4-acetylphenoxy)-N-allylacetamide with known activities, a QSAR model can be built to identify key molecular descriptors that influence potency. These descriptors can include physicochemical properties such as lipophilicity (logP), polarizability, and the sum of hydrogen bond donors and acceptors, as well as electronic and steric parameters. mdpi.comfrontiersin.org The resulting model can then predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing. frontiersin.org

A hypothetical table of molecular descriptors that could be relevant for a QSAR model of 2-(4-acetylphenoxy)-N-allylacetamide analogues is presented below.

| Molecular Descriptor | Definition | Potential Influence on Activity |

|---|---|---|

| ClogP (Calculated LogP) | A measure of the molecule's lipophilicity or hydrophobicity. | Influences membrane permeability and binding to hydrophobic pockets in target proteins. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Relates to hydrogen bonding potential and permeability across biological barriers. |

| Molecular Weight (MW) | The mass of one molecule of the substance. | Affects diffusion, solubility, and overall "drug-likeness". |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Important for electrostatic interactions with the target protein. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's electronic reactivity and ability to participate in charge-transfer interactions. |

Molecular docking is another powerful computational tool that provides insights into how a compound might bind to its biological target. nih.gov If the three-dimensional structure of the target protein is known, docking simulations can predict the preferred orientation of 2-(4-acetylphenoxy)-N-allylacetamide within the active site. This information reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net These insights are invaluable for designing new analogues with improved binding affinity and selectivity. nih.gov

Co-crystallization Studies with Biological Macromolecules for Structural Insights

The most definitive way to understand the interaction between a compound and its target is through structural biology, primarily X-ray crystallography. numberanalytics.comnumberanalytics.com Co-crystallization studies involving 2-(4-acetylphenoxy)-N-allylacetamide and its purified biological target protein would provide atomic-level insights into its mechanism of action.

The process involves obtaining high-quality crystals of the protein-ligand complex. This can be achieved through two main methods: co-crystallization, where the protein and the compound are mixed before crystallization trials, or soaking, where pre-formed crystals of the protein are soaked in a solution containing the compound. nih.govnih.govresearchgate.net Both methods aim to produce diffraction-quality crystals where the compound is bound within the protein's active site. nih.gov

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, which is then interpreted to build a three-dimensional model of the protein-ligand complex. numberanalytics.comnumberanalytics.com This structure reveals the precise binding mode of 2-(4-acetylphenoxy)-N-allylacetamide, showing which amino acid residues it interacts with and the nature of these interactions (e.g., hydrogen bonds, van der Waals forces, pi-stacking). nih.govnih.gov

This structural information is invaluable for structure-based drug design. creative-biostructure.com It can explain the observed SAR from analogue library screening and guide the rational design of new compounds with enhanced affinity and specificity. For example, if the crystal structure shows an unoccupied hydrophobic pocket near the ligand, a new analogue could be designed with an additional chemical group to fill that pocket, potentially increasing binding potency. bham.ac.uk

Exploration of Nanotechnology-Based Delivery Systems (Focus on methodology and design)

Overcoming the limitations of conventional drug delivery, such as poor solubility and lack of targeting, is a major goal in pharmaceutical sciences. nih.gov Nanotechnology offers innovative solutions by encapsulating therapeutic agents in nanocarriers, which can improve their stability, bioavailability, and delivery to specific sites in the body. nih.gov

The design of a nanotechnology-based delivery system for 2-(4-acetylphenoxy)-N-allylacetamide would involve selecting an appropriate nanocarrier and optimizing its formulation. Several types of nanoparticles could be considered, including lipid-based nanoparticles and polymeric nanoparticles. researchgate.net

Solid Lipid Nanoparticles (SLNs) are composed of a solid lipid core and are stabilized by surfactants. nih.gov They are attractive carriers due to their biocompatibility and low toxicity. nih.gov The methodology for preparing SLNs often involves a modified oil-in-water emulsification-solvent evaporation method. nih.gov

Polymeric nanoparticles , particularly those made from biodegradable polymers like chitosan, offer excellent versatility. Chitosan, a natural cationic polysaccharide, is biocompatible, biodegradable, and mucoadhesive, making it suitable for various delivery routes. nih.gov Chitosan-coated SLNs combine the advantages of both systems, offering improved stability and enhanced penetration across mucosal barriers. nih.govpharmaexcipients.comacs.org

The design and optimization of these nanoparticles involve carefully controlling several key parameters. A Box-Behnken design, a type of response surface methodology, can be employed to statistically optimize formulation variables such as the lipid-to-polymer ratio and surfactant concentration to achieve desired characteristics. pharmaexcipients.com

Below is an interactive table comparing different types of nanocarriers potentially suitable for the delivery of 2-(4-acetylphenoxy)-N-allylacetamide.

| Nanocarrier Type | Core Components | Key Design Parameters | Potential Advantages |

|---|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., glyceryl monostearate), Surfactants (e.g., phospholipids) | Particle Size, Zeta Potential, Drug Loading, Entrapment Efficiency | Good biocompatibility, controlled drug release, ease of production. nih.gov |

| Polymeric Nanoparticles (Chitosan) | Chitosan, Cross-linking agents (e.g., tripolyphosphate) | Polymer concentration, pH, Cross-linker ratio | Mucoadhesive, enhances permeability, biodegradable. nih.gov |

| Lipid-Chitosan Hybrid Nanoparticles | Lipids (e.g., phosphatidylcholine), Chitosan | Lipid:Chitosan ratio, Surface charge, Crystalline behavior | Combines stability of polymers with biocompatibility of lipids, controlled release. nih.gov |

| Inorganic Nanoparticles (e.g., Gold) | Inorganic materials like gold or iron oxide | Size, Shape, Surface functionalization | Useful for imaging and targeted delivery via functionalization. nih.gov |

The ultimate goal is to design a system that effectively encapsulates 2-(4-acetylphenoxy)-N-allylacetamide, protects it from degradation, and releases it in a controlled manner at the target site, thereby enhancing its therapeutic efficacy. aiche.orgdocumentsdelivered.comrsc.org

Q & A

Q. What are the standard synthetic routes for 2-(4-acetylphenoxy)-N-allylacetamide, and how can reaction progress be monitored?

The synthesis of structurally related acetamides typically involves nucleophilic substitution or condensation reactions. For example, 2-chloroacetamide derivatives can react with phenolic compounds in the presence of a weak base (e.g., K₂CO₃) under reflux in solvents like acetonitrile or toluene/water mixtures . Reaction progress is monitored via thin-layer chromatography (TLC) using solvent systems such as hexane:ethyl acetate (9:1). Post-reaction, purification steps include solvent evaporation under reduced pressure, crystallization (e.g., ethanol), or extraction with ethyl acetate .

Q. Which analytical techniques are critical for characterizing 2-(4-acetylphenoxy)-N-allylacetamide?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and connectivity, particularly for the acetylphenoxy and allyl groups .

- Infrared Spectroscopy (IR) : To identify functional groups like amide C=O (1650–1700 cm⁻¹) and acetyl C=O (1680–1720 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- High-Performance Liquid Chromatography (HPLC) : To assess purity .

Q. What safety protocols are recommended for handling 2-(4-acetylphenoxy)-N-allylacetamide in laboratory settings?

Based on structurally similar compounds:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Storage : Store at 2–8°C in a dry environment to maintain stability .

- Waste Disposal : Segregate chemical waste and use certified disposal services to prevent environmental contamination .

Q. How stable is 2-(4-acetylphenoxy)-N-allylacetamide under varying experimental conditions?

Stability data for the compound are limited, but related acetamides are generally stable under recommended storage conditions (dry, 2–8°C). However, prolonged exposure to light, moisture, or extreme pH may degrade the compound. Empirical stability testing (e.g., accelerated degradation studies under controlled temperature/humidity) is advised to establish degradation kinetics .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of 2-(4-acetylphenoxy)-N-allylacetamide using programs like SHELXL?

Challenges include:

- Disorder in Flexible Groups : The allyl and acetylphenoxy moieties may exhibit positional disorder, requiring constraints or split-site refinement .

- Data Resolution : High-resolution X-ray data (≤1.0 Å) are ideal for resolving hydrogen bonding networks, which are critical for understanding supramolecular interactions .

- Validation : Cross-checking refinement metrics (R-factor, residual density) with tools like PLATON or CCDC Mercury ensures reliability .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR, IR, and MS data require:

- Multi-Technique Cross-Validation : For example, inconsistent NMR integration may be resolved via 2D experiments (COSY, HSQC) .

- Computational Modeling : Density Functional Theory (DFT) can predict vibrational frequencies (IR) or chemical shifts (NMR) to compare with experimental data .

- Crystallographic Confirmation : Single-crystal XRD provides unambiguous structural validation .

Q. What methodologies are employed to study structure-activity relationships (SAR) for 2-(4-acetylphenoxy)-N-allylacetamide derivatives?

SAR strategies include:

- Functional Group Modifications : Synthesizing analogs with varying substituents (e.g., halogenation of the phenyl ring or alkylation of the allyl group) .

- Biological Assays : Testing derivatives for target activity (e.g., enzyme inhibition, cytotoxicity) and correlating results with electronic (Hammett σ) or steric parameters .

- Molecular Docking : Using software like AutoDock to predict binding modes with protein targets .

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of 2-(4-acetylphenoxy)-N-allylacetamide?

Optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of phenolic oxygen .

- Catalyst Selection : Phase-transfer catalysts (e.g., TBAB) or mild bases (e.g., NaHCO₃) can reduce side reactions .

- Temperature Control : Lower temperatures (0–25°C) may suppress hydrolysis of the allyl group .

- Design of Experiments (DoE) : Statistical tools like factorial design identify critical parameters (e.g., molar ratio, reaction time) .

Q. What computational approaches are suitable for modeling the electronic properties of 2-(4-acetylphenoxy)-N-allylacetamide?

- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) predicts frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in biological environments .

- QSPR/QSAR Modeling : Relates computed descriptors (e.g., logP, polar surface area) to physicochemical or biological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.